4-(Difluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)nicotinonitrile is an organic compound belonging to the class of nicotinonitriles It is characterized by the presence of a difluoromethyl group attached to the fourth position of a nicotinonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dichloro-4-(difluoromethyl)nicotinonitrile with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)nicotinonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and the use of solvents such as chloroform and methanol .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various difluoromethyl-substituted derivatives .
Scientific Research Applications
4-(Difluoromethyl)nicotinonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)nicotinonitrile: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Cyano-4-(trifluoromethyl)pyridine: Another related compound with different substitution patterns.
Uniqueness
4-(Difluoromethyl)nicotinonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Biological Activity
4-(Difluoromethyl)nicotinonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as nicotinonitriles, which are characterized by a pyridine ring with a nitrile group and a difluoromethyl substituent. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them suitable candidates for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit specific enzymes, including those involved in cancer progression and inflammatory responses. For example, some derivatives have demonstrated inhibitory effects on the IκB kinase (IKK) complex, which plays a crucial role in the NF-κB signaling pathway linked to inflammation and cancer .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Biological Activity Data
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various nicotinonitrile derivatives, including this compound, against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated significant bactericidal activity with an MIC comparable to standard antibiotics like ciprofloxacin .
- Cytotoxicity in Cancer Cells : Research on related compounds has indicated that the difluoromethyl group enhances cytotoxicity in cancer cell lines. In vitro assays showed that derivatives exhibit higher lipophilicity and increased interactions with cellular membranes, leading to enhanced anticancer activity .
- Inflammatory Response Modulation : In models of inflammation, compounds similar to this compound have been shown to reduce pro-inflammatory cytokine production by inhibiting NF-κB activation pathways. This suggests potential therapeutic applications in treating inflammatory diseases .
Properties
Molecular Formula |
C7H4F2N2 |
---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
4-(difluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4F2N2/c8-7(9)6-1-2-11-4-5(6)3-10/h1-2,4,7H |
InChI Key |
ISXCCOIIPYLHMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.